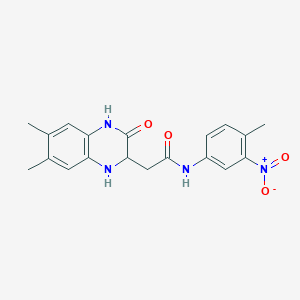

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methyl-3-nitrophenyl)acetamide

Description

This compound is a quinoxaline-derived acetamide featuring a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline core linked via an acetamide bridge to a 4-methyl-3-nitrophenyl group. Its synthesis likely involves condensation reactions between substituted quinoxaline intermediates and activated acetamide precursors, as seen in analogous compounds .

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-10-4-5-13(8-17(10)23(26)27)20-18(24)9-16-19(25)22-15-7-12(3)11(2)6-14(15)21-16/h4-8,16,21H,9H2,1-3H3,(H,20,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPRLUYBCMHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic organic molecule that has attracted attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molar mass of approximately . The structure features a tetrahydroquinoxaline moiety and a nitrophenyl acetamide group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that quinoxaline derivatives possess antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by affecting bacterial cell wall synthesis or disrupting metabolic pathways.

- Anticancer Properties : Some derivatives of quinoxaline have been noted for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this one may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The quinoxaline core allows for significant interactions with various biological macromolecules, while the substituents (dimethyl and nitrophenyl groups) enhance binding affinity and specificity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | , |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Neuroprotective | Decreased apoptosis in neuronal models |

Case Studies

- Antimicrobial Study : A study conducted on various quinoxaline derivatives showed that those with a nitrophenyl substituent exhibited enhanced antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of the bacterial cell membrane integrity.

- Cancer Cell Proliferation : In vitro assays demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways.

- Neuroprotection : Research involving neuronal cell lines indicated that the compound reduced oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in the substituents on the phenyl ring and quinoxaline core. Key structural and synthetic comparisons are outlined below:

Key Observations:

The 4-methoxyphenyl analog (CID 4248894) exhibits increased solubility in polar solvents due to the methoxy group, a feature absent in the nitro-substituted target compound .

The 6,7-dimethyl groups on the quinoxaline core may sterically hinder reactions at the 3-oxo position, necessitating catalytic acceleration (e.g., ZnCl₂ in dioxane, as in ).

Structural Diversity in Biological Contexts: While biological data are lacking for the target compound, analogs like N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a in ) demonstrate antimicrobial activity, suggesting that the quinoxaline-acetamide framework is a viable pharmacophore. The nitro group in the target compound may further modulate target binding or metabolic stability.

Research Findings and Data Gaps

- Synthetic Yield and Purity : Analogous compounds (e.g., ) report yields >90% for acetamide derivatives, but conditions for the target compound remain undocumented.

- Physicochemical Properties : The nitro group likely reduces aqueous solubility compared to methoxy or methyl analogs, though experimental logP or melting point data are unavailable.

- Biological Activity: No direct evidence links the target compound to specific therapeutic targets.

Notes

Substituent variations significantly alter electronic and steric profiles, impacting both synthesis and bioactivity.

Evidence gaps highlight the need for targeted studies on the compound’s synthesis, stability, and biological profiling.

Q & A

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and protein binding via LC-MS/MS .

- Formulation optimization : Nanoemulsions or liposomes improve bioavailability for poorly soluble analogs .

- Case example : A related compound showed low oral efficacy due to first-pass metabolism; prodrug strategies (e.g., esterification) restored activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.